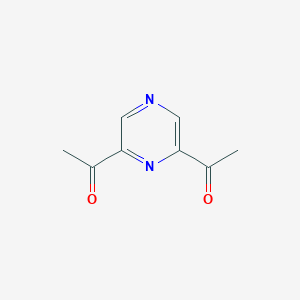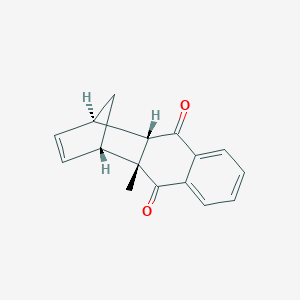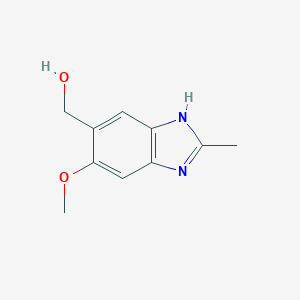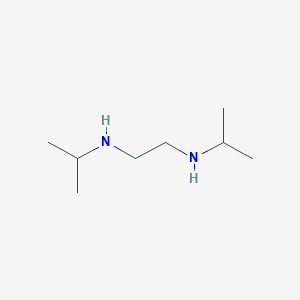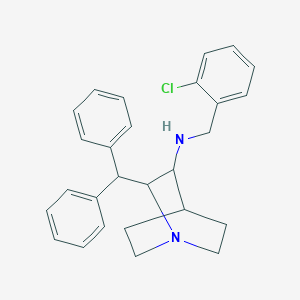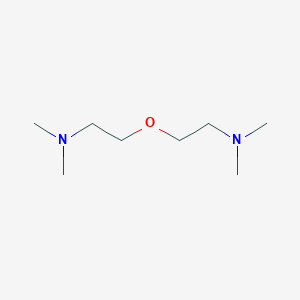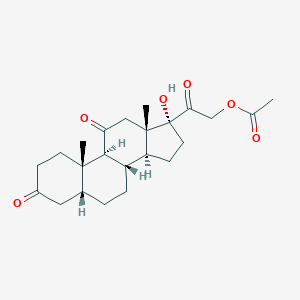
Dihydrocortisone acetate
Descripción general
Descripción
Dihydrocortisone acetate (DHA) is a synthetic glucocorticoid hormone used in the treatment of a variety of medical conditions, including asthma, allergies, and inflammation. It is a derivative of the naturally occurring hormone cortisol and has a similar structure and function. DHA has been used in laboratory research to study the effects of glucocorticoid hormones on cells and to investigate the mechanisms of action of glucocorticoids.
Aplicaciones Científicas De Investigación
Terapia dermatológica
Dihydrocortisone acetate, al igual que otros corticosteroides, se utiliza ampliamente en la terapia dermatológica . Su eficacia clínica en el tratamiento de trastornos dermatológicos está relacionada con sus efectos vasoconstrictor, antiinflamatorio, inmunosupresor y antiproliferativo . A lo largo de los años, la investigación se ha centrado en optimizar la potencia de los esteroides al tiempo que se minimizan los efectos adversos debido a la absorción del fármaco a través de la piel .
Formulación de entrega a la piel
Se ha llevado a cabo investigación para mejorar la seguridad del tratamiento con corticosteroides tópicos (TC), incluyendo nuevos programas de aplicación, vehículos especiales y agentes recién sintetizados . Uno de los enfoques para reducir los efectos adversos de TC es mejorar su permeabilidad para reducir la dosis aplicada tópicamente .
Compuesto antiinflamatorio
this compound es un compuesto antiinflamatorio esteroideo . Se puede incorporar con éxito en la suspensión de nanopartículas sólidas de lípidos (SLN), que se pueden utilizar para la administración de fármacos .
Diagnóstico clínico
Se ha desarrollado una metodología de cromatografía líquida-MSn (LC-MSn) para la determinación de cortisol libre y sus 15 metabolitos endógenos, incluyendo this compound . Este método se ha aplicado a la orina de sujetos sanos y pacientes con síndrome de Cushing y enfermedad de Addison .
Control antidopaje
El método LC-MSn también se ha demostrado como eficiente para el control antidopaje con respecto al posible abuso de corticosteroides, que podría interferir con el metabolismo del cortisol, debido a la retroalimentación negativa en el eje hipotálamo-hipófisis-adrenal
Mecanismo De Acción
- In the nucleus, the complex binds to specific glucocorticoid response elements (GRE) in the promoter region of target genes .
- Downstream effects include reduced production of pro-inflammatory cytokines and enzymes, such as IL-1, IL-6, and COX-2 .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Dihydrocortisone acetate interacts with various enzymes, proteins, and other biomolecules in the body. It binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . The acetate group in this compound helps protect the hydrocortisone molecule from being broken down by enzymes in the body, prolonging its duration of action .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses virtually every component of the inflammatory process, including the synthesis of interleukins and numerous other proinflammatory cytokines .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the glucocorticoid receptor, leading to downstream effects such as inhibition of phospholipase A2, NF-kappa B, other inflammatory transcription factors, and the promotion of anti-inflammatory genes . This binding interaction with biomolecules results in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that a higher dose of hydrocortisone increased systolic and diastolic blood pressure, accompanied by changes in the renin-angiotensin-aldosterone system, 11β-hydroxysteroid dehydrogenase enzyme activity, and circulating normetanephrine .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Corticosteroids, including this compound, have been found to have a wide therapeutic window as patients may require doses that are multiples of what the body naturally produces .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . It is rapidly metabolized in the liver and excreted by the kidneys before reaching its target tissue .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is more stable and less susceptible to metabolism, allowing a higher proportion of the drug to be absorbed and reach systemic circulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are predominantly in the nucleus, whereas some forms are found in both the cytoplasm and nucleus . This localization can influence its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propiedades
IUPAC Name |
[2-[(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3/t14-,16+,17+,20-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCNJEFLSOQGST-LPEMZKRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191381 | |
| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1499-59-8 | |
| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 22843 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22843 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-α,21-dihydroxy-5-β-pregnane-3,11,20-trione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCORTISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B5QZ569N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the analytical methods used to determine the presence and quantity of dihydrocortisone acetate?
A1: Paper chromatography serves as an effective method for separating this compound from other compounds []. The process involves using a formamide and methanol impregnated paper, developing the chromatogram with a cyclohexane-benzene-chloroform mixture, and identifying the steroid by its reaction with Tollen's reagent, resulting in a distinctive dark brown spot []. Quantification can be achieved by eluting the steroid from the paper, reacting it with tetramethylammonium hydroxide and triphenyl-tetrazolium chloride, and measuring the optical density at 480 nm []. This method allows for the sensitive determination of this compound in samples.
Q2: Can you elaborate on a novel synthetic route for a derivative of this compound?
A2: A novel synthesis utilizes cortisone acetate as a starting material to produce tetrahydrocortisone 3-glucuronide []. A key step involves employing lithium tri-tert-butoxyaluminum hydride to selectively reduce the C-3 carbonyl group of 5β-dihydrocortisone acetate to yield 3α-5β-tetrahydrocortisone acetate []. Subsequent glycosylation using the Koenig-Knorr method, with glycosyl bromide as the donor and cadmium carbonate as a promoter, leads to the formation of the desired tetrahydrocortisone 3-glucuronide in high yield []. This efficient route offers advantages over previously reported methods in terms of yield and number of steps.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





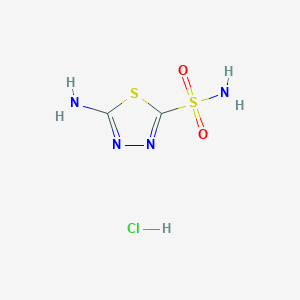
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)


